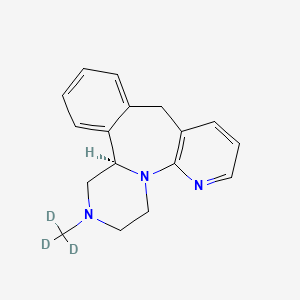

S-Mirtazapine-d3

Description

Evolution and Significance of Stable Isotope Labeling in Contemporary Pharmaceutical Sciences

Stable isotope labeling is a technique that provides unparalleled insights into the behavior of drugs within biological systems. musechem.com By incorporating isotopes like deuterium (B1214612), researchers can track a drug's absorption, distribution, metabolism, and excretion (ADME) with high precision, without altering the molecule's fundamental chemical properties. musechem.comnih.gov

The concept of using deuterium in drug research dates back to the 1960s, with early studies on compounds like d2-tyramine and d3-morphine. musechem.com However, it took several decades for the full potential of this approach to be realized. A major breakthrough occurred in 2017 with the FDA approval of the first deuterated drug, deutetrabenazine. nih.govneulandlabs.combioscientia.de This event spurred a "gold rush" in the pharmaceutical industry, with significant investment in the development of other deuterated molecules. bioscientia.de The evolution of analytical techniques, particularly mass spectrometry, has been instrumental in the increased application of deuterated compounds. nih.govacs.org

The primary reason for incorporating deuterium into drug molecules is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. neulandlabs.com This increased bond strength can slow down the rate of metabolic reactions, leading to a longer drug half-life and potentially improved pharmacokinetic profiles. nih.govneulandlabs.com

In the context of analytical standards, deuterated compounds are invaluable. clearsynth.comwisdomlib.org They serve as ideal internal standards in quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.comwisdomlib.orgsmolecule.com Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they behave similarly during sample preparation and analysis. splendidlab.com However, their increased mass allows them to be easily distinguished by a mass spectrometer. smolecule.com

The use of deuterated internal standards significantly improves the quality of analytical data. clearsynth.comtexilajournal.com They help to compensate for variations in the analytical process, such as matrix effects, where other components in a complex sample can interfere with the measurement of the target analyte. clearsynth.comsplendidlab.com By using a deuterated standard, researchers can correct for these interferences, leading to more precise and accurate quantification of the drug or metabolite of interest. clearsynth.comresearchgate.net This enhanced accuracy is crucial for method validation and ensuring the reliability of analytical procedures. clearsynth.com

Contextualizing S-Mirtazapine-d3 within Advanced Pharmaceutical Research Paradigms

This compound is a prime example of a specialized tool used in modern pharmaceutical research. It combines the principles of isotopic labeling with the critical consideration of stereochemistry.

Many drugs, including mirtazapine (B1677164), are chiral, meaning they exist as non-superimposable mirror images called enantiomers. chiralpedia.commdpi.com These enantiomers can have different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are also chiral. mdpi.com The infamous case of thalidomide, where one enantiomer was therapeutic and the other caused severe birth defects, tragically highlighted the critical importance of enantiomeric purity. researchfloor.org Consequently, regulatory agencies now strongly favor the development of single-enantiomer drugs to ensure safety and efficacy. researchfloor.orgamericanpharmaceuticalreview.com

Deuterated analogs of mirtazapine, such as Mirtazapine-d3 and its specific enantiomer this compound, are essential tools in both systems biology and analytical chemistry. In systems biology, they can be used to trace the metabolic fate of mirtazapine and its individual enantiomers within a biological system. simsonpharma.com In analytical chemistry, this compound serves as a highly specific internal standard for the quantification of S-mirtazapine in biological samples. targetmol.commedchemexpress.com This is particularly important for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion of the specific, active enantiomer. smolecule.com The use of such a standard ensures the highest level of accuracy and precision in these analyses. researchgate.net

Research Trajectories for Deuterated Enantiomers in Preclinical Drug Metabolism and Disposition Studies

The investigation of deuterated enantiomers represents a sophisticated trajectory in preclinical research, merging the principles of stereochemistry with isotopic labeling to refine the understanding of a drug's behavior. A case in point is the study of this compound, the deuterated form of the (S)-(+)-enantiomer of mirtazapine. medchemexpress.commedchemexpress.com Mirtazapine is a tetracyclic antidepressant that is administered as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers. wikipedia.org Preclinical and clinical studies have shown that the pharmacokinetics of mirtazapine are enantioselective, with the two enantiomers exhibiting different plasma concentrations and elimination half-lives. nih.govresearchgate.net The metabolism of mirtazapine, and specifically the S-enantiomer, is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP1A2. medchemexpress.comwikipedia.orgtargetmol.com

This compound is a deuterated analog where three hydrogen atoms on the N-methyl group have been replaced by deuterium. caymanchem.com This specific labeling makes it an invaluable tool in preclinical drug metabolism and disposition studies.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | (S)-2-(methyl-d3)-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine | chromatoscientific.comvivanls.com |

| Synonyms | (S)-Org3770 D3, (S)-6-Azamianserin D3 | targetmol.com |

| CAS Number | 1216678-68-0 | vivanls.com |

| Molecular Formula | C₁₇H₁₆D₃N₃ | vivanls.com |

| Molecular Weight | 268.37 g/mol | vivanls.comnih.gov |

The primary research application of this compound is as a stable isotope-labeled internal standard for the highly sensitive and specific quantification of mirtazapine and its individual enantiomers in biological matrices. bertin-bioreagent.comsigmaaldrich.com In preclinical pharmacokinetics, researchers must accurately measure the concentration of a drug and its metabolites over time in samples like plasma or tissue. The use of a deuterated internal standard is considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). labchem.com.myresearchgate.net

Because this compound is chemically identical to the unlabeled S-Mirtazapine, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. bdg.co.nz However, its slightly higher mass allows it to be distinguished from the unlabeled analyte by the detector. ppm.edu.pl This co-elution and differential detection enable precise correction for any sample loss during processing, leading to highly accurate and reproducible quantification. frontiersin.org

Research utilizing this compound as an internal standard facilitates several key preclinical objectives:

Metabolite Identification and Quantification: The disposition of a drug includes its conversion to metabolites. Methods using deuterated standards can simultaneously quantify the parent enantiomers and their respective metabolites, such as N-desmethylmirtazapine and 8-hydroxymirtazapine. nih.govmdpi.com

In Vitro Metabolism Studies: In preclinical research, human liver microsomes or recombinant CYP enzymes are used to study metabolic pathways. This compound serves as an ideal internal standard in these assays to investigate the kinetics of S-mirtazapine metabolism by specific enzymes like CYP2D6 and CYP1A2. wikipedia.orgtargetmol.com

Table 2: Examples of Bioanalytical Research Findings Using Deuterated Mirtazapine Standards

| Research Focus | Analytical Method | Key Findings | Source |

|---|---|---|---|

| Enantiomeric separation in serum | Nano-Liquid Chromatography with Mass Spectrometry (nanoLC-MS) | Successful separation of mirtazapine, 8-hydroxymirtazapine, and N-desmethylmirtazapine enantiomers was achieved. The method showed potential for characterization and identification in extracted serum samples. | nih.gov |

| Enantioselective pharmacokinetics in human volunteers | Capillary Electrophoresis with acetonitrile-field-amplified sample stacking | A sensitive method was developed and validated for the simultaneous determination of mirtazapine, N-demethylmirtazapine, and 8-hydroxymirtazapine enantiomers in human plasma. The lower limit of quantification was 0.5 ng/mL for each enantiomer. | mdpi.com |

| Quantification of multiple antidepressants in serum | High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) | An effective method was established for the simultaneous determination of 23 antidepressants, including mirtazapine, using deuterated internal standards (mirtazapine-d3) for accurate quantification in therapeutic drug monitoring. | frontiersin.org |

Structure

3D Structure

Properties

Molecular Formula |

C17H19N3 |

|---|---|

Molecular Weight |

268.37 g/mol |

IUPAC Name |

(7R)-5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |

InChI |

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m0/s1/i1D3 |

InChI Key |

RONZAEMNMFQXRA-AVSFSGARSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN2[C@@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4 |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies for S Mirtazapine D3

Stereoselective Synthetic Methodologies for S-Mirtazapine Precursors

Enantioselective Catalysis and Asymmetric Synthesis in Mirtazapine (B1677164) Derivatization

Asymmetric synthesis is a powerful strategy to produce a specific enantiomer of a chiral molecule. wikipedia.orgnih.gov This approach introduces a new element of chirality into a substrate, resulting in an unequal amount of the possible stereoisomeric products. wikipedia.org In the context of mirtazapine, enantioselective catalysis can be employed to create the desired S-enantiomer precursor with high efficiency. wikipedia.org

One approach involves the use of chiral catalysts, such as chiral coordination complexes, which can facilitate a wide range of chemical transformations. wikipedia.org While specific examples of enantioselective catalysis directly leading to S-Mirtazapine precursors are not extensively detailed in the provided search results, the principles of asymmetric synthesis are well-established and applicable. For instance, asymmetric hydrogenation, a common enantioselective reaction, could be adapted to reduce a prochiral precursor to the desired chiral intermediate. wikipedia.org

A patented method for preparing enantiomerically pure mirtazapine involves the ring closure of an enantiomerically pure precursor. google.comgoogle.com This suggests that the key to obtaining S-Mirtazapine is the synthesis of an optically active precursor. google.com The synthesis can start from (S)-1-methyl-3-phenylpiperazine, which is then reacted with 2-chloro-3-cyanopyridine to form the carboxylic acid precursor. googleapis.com This precursor can then be converted to S-Mirtazapine while maintaining its stereochemical integrity. google.comgoogleapis.com Significant racemization can occur during the final ring closure step, particularly when using strong acids like concentrated sulfuric acid. researchgate.net However, the use of polyphosphoric acid (PPA) has been shown to yield a higher enantiomeric excess. researchgate.net

Chiral Separation Techniques for Mirtazapine Enantiomers in Research Scale Synthesis

While asymmetric synthesis aims to produce a single enantiomer, research-scale synthesis often starts with a racemic mixture, followed by the separation of the desired enantiomer. Several chiral separation techniques have been developed for mirtazapine and its metabolites. mdpi.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method. mdpi.comnih.gov For instance, a Chiralpak AD column has been successfully used to separate the (+)-(S)- and (-)-(R)-enantiomers of mirtazapine. nih.gov Another effective CSP is the CHIRALPAK® IK-3, an immobilized cellulose-based phase, which provides baseline separation of mirtazapine enantiomers in a short analysis time. chiraltech.com Capillary electrophoresis (CE) is another powerful technique for chiral separation, offering high efficiency and rapid analysis. nih.govmdpi.commdpi.com A method using carboxymethyl-β-cyclodextrin as a chiral selector in CE has been developed for the simultaneous enantioselective separation of mirtazapine and its metabolites. nih.govmdpi.com

Interactive Data Table: Chiral Separation Methods for Mirtazapine

| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Detection | Reference |

| HPLC | Chiralpak AD | Hexane-ethanol (98:2, v/v) + 0.1% diethylamine (B46881) | UV (292 nm) | nih.gov |

| HPLC | Chirobiotic V | - | MS (electrospray) | nih.gov |

| HPLC | CHIRALPAK® IK-3 | Hex-IPA-DEA = 90-10-0.1 (v/v/v) | UV (230 nm) | chiraltech.com |

| Capillary Electrophoresis | Carboxymethyl-β-cyclodextrin | 6.25 mM borate–25 mM phosphate (B84403) (pH 2.8) | UV (200 nm) | nih.govmdpi.com |

| Capillary Electrochromatography | Vancomycin-modified diol stationary phase | 100 mM ammonium (B1175870) acetate (B1210297) (pH 6)/H2O/MeOH/ACN (5:15:30:50, by vol.) | - | nih.gov |

Deuterium (B1214612) Incorporation Strategies for S-Mirtazapine-d3

Deuterium labeling is a critical step in the synthesis of this compound. The goal is to replace specific hydrogen atoms with deuterium atoms without altering the chemical properties of the molecule.

Catalytic Hydrogen-Deuterium Exchange Reactions for Mirtazapine Analogs

Catalytic hydrogen-deuterium (H/D) exchange is another method for introducing deuterium into a molecule. This technique involves exposing the compound to a deuterium source, such as deuterium gas or a deuterated solvent, in the presence of a catalyst. nih.gov While this method can be effective, it may lack the site-specificity of using deuterated precursors and can sometimes lead to a mixture of isotopologues with varying degrees of deuteration. nih.gov

For mirtazapine analogs, a platinum group metal-catalyzed direct deuterium-labeling method could potentially be employed, although direct multi-deuteration of amine compounds can be challenging. epj-conferences.org

Isotopic Purity Enhancement, Enrichment, and Contaminant Mitigation in Deuterated Synthesis

Ensuring high isotopic purity is paramount in the synthesis of deuterated compounds. rsc.orgrsc.org Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. nih.gov Several analytical techniques are used to determine isotopic purity, including high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.orgrsc.org

Enhancement and Enrichment: To achieve high isotopic purity, it is often necessary to use highly enriched deuterated starting materials and solvents. nih.gov Purification techniques, such as chromatography, can be employed to separate the desired deuterated compound from its non-deuterated or partially deuterated counterparts.

Contaminant Mitigation: Contaminants in deuterated synthesis can arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials. One common issue is the presence of residual protic solvents, which can lead to back-exchange of deuterium for hydrogen. Therefore, it is crucial to use anhydrous and deuterated solvents throughout the synthesis and purification process. nih.gov

During the synthesis of mirtazapine, several process-related impurities can be formed, such as the N-oxide, a deshydroxy compound, and an oxo compound. semanticscholar.orgumich.edu It is important to develop synthetic and purification methods that minimize the formation of these impurities to ensure the final this compound product is of high chemical purity.

Advanced Spectroscopic and Chromatographic Validation of this compound Structure and Isotopic Purity

High-Resolution Mass Spectrometry for Deuterium Location and Quantitative Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds, providing precise mass measurements that allow for the confirmation of elemental composition and the quantification of isotopic incorporation. Techniques such as liquid chromatography coupled with high-resolution accurate-mass (HRAM) spectrometry, often utilizing Orbitrap or time-of-flight (TOF) analyzers, offer superior selectivity and confidence in data. thermofisher.com

For this compound, HRMS analysis in full scan mode can accurately determine the mass of the protonated molecule, [M+H]⁺. The expected exact mass for unlabeled Mirtazapine (C₁₇H₁₉N₃) is 265.1579, resulting in a protonated ion at m/z 266.1652. massbank.jp For this compound (C₁₇H₁₆D₃N₃), a mass shift of approximately 3.018 Da is expected, corresponding to the replacement of three protons with three deuterons. The detection of a molecular ion with a mass corresponding to the d3-labeled compound confirms the successful incorporation of the deuterium atoms.

Furthermore, tandem mass spectrometry (MS/MS or MS²) experiments are performed to pinpoint the location of the deuterium labels. The precursor ion corresponding to this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is then compared to that of the unlabeled S-Mirtazapine standard. In Mirtazapine-d3, the deuterium atoms are typically incorporated into the N-methyl group. synzeal.com Therefore, fragments containing this methyl group will exhibit a mass shift of +3 Da, while fragments that have lost this group will appear at the same mass-to-charge ratio as the corresponding fragments of the unlabeled compound. This detailed fragmentation analysis provides definitive evidence for the location of the isotopic label.

Quantitative analysis using this compound as an internal standard in LC-MS methods benefits from the improved selectivity of HRAM, which can easily resolve the analyte from its deuterated standard and potential interferences. thermofisher.comnih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for Mirtazapine and Mirtazapine-d3

| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (Calculated m/z) | Key Fragment Ion (m/z) | Description of Key Fragment |

| Mirtazapine | C₁₇H₁₉N₃ | 266.1652 | 195.0911 | Loss of the piperazine (B1678402) ring fragment |

| This compound | C₁₇H₁₆D₃N₃ | 269.1840 | 195.0911 | Loss of the deuterated piperazine ring fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Stereochemical Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. In the context of this compound, both ¹H and ¹³C NMR are crucial for confirming the site of deuteration and assessing the isotopic enrichment.

¹³C NMR spectroscopy provides complementary information. The carbon atom of the N-CD₃ group will exhibit a multiplet signal due to coupling with deuterium (a spin-1 nucleus), and its chemical shift will be slightly different from the corresponding N-CH₃ group in the unlabeled compound. This provides further confirmation of the labeling site. Density functional theory (DFT) calculations can be used to predict the ¹H and ¹³C NMR chemical shift values, which can then be compared with experimental results for structural verification. nih.gov

While standard NMR can confirm the chemical structure, assessing the stereochemical configuration and enantiomeric purity often requires specialized techniques. The use of chiral solvating agents or chiral lanthanide shift reagents can induce diastereomeric interactions, leading to the separation of signals for the R- and S-enantiomers in the NMR spectrum, allowing for the assessment of enantiomeric excess.

Table 2: Representative ¹H NMR Chemical Shifts for Mirtazapine and Expected Changes for this compound

| Proton Assignment | Representative Chemical Shift (δ, ppm) for Mirtazapine | Expected Observation for this compound |

| Aromatic Protons | 7.0 - 8.2 | No change |

| Aliphatic Protons (ring) | 2.5 - 4.5 | No change |

| N-CH₃ | ~2.5 (singlet) | Signal absent or significantly reduced |

Chiral Chromatography Coupled with Spectroscopic Detection for Enantiomeric Purity Verification

The biological activity of Mirtazapine's enantiomers differs, making the verification of enantiomeric purity for this compound essential. mdpi.com Chiral high-performance liquid chromatography (HPLC) is the benchmark method for separating enantiomers and determining enantiomeric excess (e.e.).

Various chiral stationary phases (CSPs) have been successfully employed for the baseline separation of Mirtazapine enantiomers. Polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantioseparation under both normal-phase and polar organic modes. researchgate.net Other effective CSPs include Chiralpak AD and the more recent CHIRALPAK IK-3, which is an immobilized cellulose-based CSP. nih.govchromatographyonline.com

The method typically involves an isocratic mobile phase, often consisting of a mixture of hexane (B92381) and an alcohol like ethanol (B145695), with a small amount of a basic additive such as diethylamine (DEA) to improve peak shape and resolution. nih.govchromatographyonline.com Coupling the chiral HPLC system to a spectroscopic detector, such as a UV-visible or a mass spectrometer (LC-MS), allows for sensitive detection and quantification. nih.govnih.gov By analyzing this compound under optimized chiral separation conditions, the presence of the unwanted R-enantiomer can be detected and quantified, thereby verifying the high enantiomeric purity of the S-form. A high enantiomeric purity of >99% e.e. is often achievable for the isolated enantiomers. researchgate.net

Table 3: Example Chiral HPLC Conditions for Mirtazapine Enantiomer Separation

| Parameter | Condition 1 | Condition 2 |

| Column | Chiralpak AD (10 µm) nih.gov | Cellulose tris(3,5-dimethylphenylcarbamate) researchgate.net |

| Mobile Phase | Hexane:Ethanol (98:2, v/v) + 0.1% Diethylamine | Methanol (B129727) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min |

| Detection | UV at 292 nm | Not Specified |

| Resolution (Rs) | Baseline separation achieved | 3.56 |

| Analysis Time | < 12 min | < 6 min |

Vibrational Spectroscopy (IR, Raman) for Structural Confirmation and Isotopic Fingerprinting

The FT-IR and FT-Raman spectra of unlabeled Mirtazapine have been well-characterized, showing characteristic bands for C-H stretching, C=C and C=N stretching in the aromatic rings, and various bending and skeletal vibrations. nih.govresearchgate.net In the spectrum of this compound, the most significant change will be the appearance of new bands corresponding to C-D stretching vibrations. C-D stretching modes appear at a lower frequency (typically in the 2050–2300 cm⁻¹ range) compared to C-H stretching modes (which are found around 2800–3000 cm⁻¹) due to the heavier mass of the deuterium atom. nih.gov This region is often referred to as the "Raman-silent" or "IR-silent" region in unlabeled biological or organic molecules, making the C-D signal a clear and unambiguous marker for deuteration. nih.gov

Table 4: Key Vibrational Bands for Mirtazapine and Predicted Bands for this compound

| Vibrational Mode | Mirtazapine Wavenumber (cm⁻¹) nih.gov | Predicted this compound Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| Aliphatic C-H Stretch (N-CH₃) | ~2800-2950 | Diminished or absent |

| C-D Stretch (N-CD₃) | Not Applicable | ~2100-2250 |

| Aromatic Ring C=C/C=N Stretch | ~1450-1600 | ~1450-1600 |

Advanced Analytical Methodologies Utilizing S Mirtazapine D3 As an Internal Standard

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of compounds in various matrices. nih.gov S-Mirtazapine-d3, a deuterated form of the S-enantiomer of mirtazapine (B1677164), is specifically designed for use as an internal standard in such applications, primarily for the quantification of mirtazapine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.commedchemexpress.com

The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically enriched version of the analyte (the internal standard) to a sample prior to any processing steps. scioninstruments.com In this case, a precise amount of this compound is added to a biological sample (e.g., plasma, urine, tissue homogenate) containing an unknown quantity of mirtazapine. caymanchem.comcaymanchem.com

The internal standard is chemically identical to the analyte but has a different mass due to the isotopic substitution (deuterium for hydrogen). clearsynth.com Because of this near-identical chemical nature, the deuterated standard and the native analyte exhibit virtually the same behavior during all stages of sample preparation—extraction, cleanup, and derivatization—as well as during chromatographic separation and ionization in the mass spectrometer. researchgate.net Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. researchgate.net

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. chromforum.org For mirtazapine, the transition of the precursor ion at m/z 266.2 to a product ion is monitored, while for a deuterated standard like mirtazapine-d3, a different precursor ion would be selected. scirp.org By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the isotopically labeled internal standard, the original concentration of the analyte in the sample can be calculated with high accuracy. scioninstruments.com This ratio remains constant despite variations in sample recovery or instrument response.

One of the most significant challenges in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source. clearsynth.comresearchgate.net This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. chromforum.org

Deuterated internal standards like this compound are considered the gold standard for mitigating these issues for several key reasons:

Co-elution: Deuterated standards typically co-elute very closely with their non-labeled counterparts in liquid chromatography. researchgate.net This ensures that both the analyte and the internal standard experience the same degree of matrix-induced ion suppression or enhancement at the exact moment they enter the ion source. chromforum.org

Similar Ionization Efficiency: Since the chemical properties are nearly identical, the ionization efficiency of the deuterated standard is expected to be the same as the analyte. chromforum.org Therefore, any change in ionization efficiency caused by the matrix will affect both compounds proportionally.

Correction for Variability: By calculating the analyte/internal standard peak area ratio, any signal fluctuation is effectively normalized. scioninstruments.com This compensates not only for matrix effects but also for variations in injection volume and instrument stability, thereby improving the precision and accuracy of the results. clearsynth.comresearchgate.net

While C13-labeled standards are sometimes considered superior due to a smaller chromatographic shift compared to some deuterated compounds, deuterated standards like this compound remain highly effective and widely used for correcting matrix effects in LC-MS/MS analyses. chromforum.orgfoodriskmanagement.com

Method Development and Validation for Mirtazapine and its Metabolites in Preclinical Biological Samples

The development of a robust and reliable analytical method is critical for evaluating the pharmacokinetics of mirtazapine and its primary metabolites, N-desmethylmirtazapine and 8-hydroxymirtazapine, in preclinical studies. nih.govnih.gov this compound serves as an ideal internal standard for such methods. caymanchem.com

The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix, remove interferences, and concentrate the analytes to a level suitable for detection. ppm.edu.pl Common techniques for mirtazapine analysis include:

Protein Precipitation (PPT): This is a rapid and simple technique where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma or serum sample to denature and precipitate proteins. capes.gov.br While fast, it may result in cleaner extracts being required to minimize matrix effects. ppm.edu.pl

Liquid-Liquid Extraction (LLE): LLE involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. For mirtazapine, a basic drug, the sample pH is adjusted to an alkaline level before extraction with a solvent like hexane (B92381) or a mixture of n-hexane and ethyl acetate (B1210297). nih.govscirp.org This method generally produces cleaner extracts than PPT. mdpi.com Recoveries for mirtazapine using LLE have been reported to be between 84.9% and 93.9%. scirp.org

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration that offers greater selectivity than LLE or PPT. ppm.edu.plresearchgate.net For mirtazapine and its metabolites, a reversed-phase or cation-exchange SPE cartridge can be used. researchgate.net One reported method for mirtazapine and N-desmethylmirtazapine used Oasis HLB cartridges, which provided high extraction efficiency and allowed for direct injection of the eluate without an evaporation step, increasing throughput. researchgate.net

The choice of technique depends on the required sensitivity, throughput, and the nature of the biological matrix. mdpi.com In all cases, the internal standard, this compound, should be added at the very beginning of the process to account for any variability or analyte loss during extraction. scioninstruments.com

LC-MS/MS is the preferred technique for the quantification of mirtazapine and its metabolites due to its high sensitivity and selectivity. scirp.org Method development involves optimizing both the chromatographic separation and the mass spectrometric detection.

Liquid Chromatography: Separation is typically achieved using a reversed-phase C18 column. scirp.orgresearchgate.net The mobile phase often consists of an aqueous component (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic component (acetonitrile or methanol). scirp.orgresearchgate.net A gradient or isocratic elution can be used to separate mirtazapine from its metabolites and endogenous matrix components within a short run time, often under 5 minutes. nih.govscirp.org

Tandem Mass Spectrometry: Detection is performed using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. scirp.org Specific precursor-to-product ion transitions are monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for each analyte and the internal standard. This provides a high degree of selectivity and sensitivity. medrxiv.org

Table 1: Example LC-MS/MS Parameters for Mirtazapine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | Betasil-C18 (100 x 3.0 mm, 3.0 µm) | researchgate.net |

| Mobile Phase | A: 3 mM Ammonium Formate (pH 3.5) B: Acetonitrile (8:92, v/v) | researchgate.net |

| Flow Rate | 0.5 mL/min | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive | scirp.org |

| MS/MS Transition (Mirtazapine) | m/z 266.2 → 195.0 | scirp.org |

| MS/MS Transition (N-desmethylmirtazapine) | m/z 252.1 → 195.1 | researchgate.net |

| Internal Standard | Mirtazapine-d3 (or other suitable IS like Imipramine) | caymanchem.comresearchgate.net |

Before an analytical method can be used for preclinical sample analysis, it must be rigorously validated to ensure its reliability. Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For mirtazapine, linear ranges are often established from approximately 0.1 or 0.5 ng/mL up to 100 or 500 ng/mL, with correlation coefficients (r²) of ≥0.99. researchgate.netresearchgate.netmdpi.com

Precision and Accuracy: Precision measures the closeness of repeated measurements (expressed as % CV or % RSD), while accuracy measures the agreement between the measured value and the true value (expressed as % recovery or % RE). For bioanalytical methods, intra- and inter-day precision should typically be within ±15% (±20% at the LLOQ), and accuracy should be within 85-115% (80-120% at the LLOQ). scirp.orgresearchgate.net

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous matrix components. nih.gov This is typically assessed by analyzing blank matrix samples from multiple sources. nih.gov

Stability: The stability of the analytes in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term stability at room temperature, and long-term stability at storage temperatures (e.g., -20°C or -80°C). scirp.orgnih.gov

Table 2: Example Validation Data for Mirtazapine Analytical Methods

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range (Plasma) | 0.1 - 100.0 ng/mL | researchgate.net |

| Correlation Coefficient (r²) | ≥0.9994 | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | scirp.org |

| Intra-day Precision (% CV) | <10.16% | researchgate.net |

| Inter-day Precision (% CV) | <10.16% | researchgate.net |

| Accuracy (% Recovery) | 84.9% - 93.9% | scirp.org |

| Freeze-Thaw Stability | Stable for at least 3 cycles | nih.gov |

| Long-Term Stability | Stable for 90 days at -20°C | scirp.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Mirtazapine |

| N-desmethylmirtazapine |

| 8-hydroxymirtazapine |

| Mirtazapine-N-oxide |

| Diazepam |

| Imipramine |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Ammonium Formate |

| Hexane |

| Ethyl Acetate |

| Toluene |

| Diethylamine (B46881) |

Assessment of Recovery and Reproducibility in Preclinical Bioanalytical Methodologies

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. nih.gov this compound, as a deuterated analog of the S-enantiomer of mirtazapine, is considered the gold standard for ensuring the accuracy and reproducibility of preclinical bioanalytical methods. kcasbio.comcaymanchem.com Its physicochemical properties are nearly identical to the unlabeled S-mirtazapine, which means it behaves similarly during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), chromatography, and ionization in the mass spectrometer. wuxiapptec.com This co-eluting, chemically analogous behavior allows this compound to effectively compensate for variations in sample handling, matrix effects, and instrumental response, thus significantly improving method precision and accuracy. acanthusresearch.comscispace.com

The primary advantage of using a SIL-IS like this compound is its ability to correct for analyte loss at every stage of the analytical process. wuxiapptec.com In preclinical studies involving complex biological matrices such as plasma, urine, or tissue homogenates, the efficiency of analyte extraction can fluctuate between samples. uantwerpen.be this compound, when added to the sample at the beginning of the workflow, experiences the same degree of loss as the endogenous S-mirtazapine. wuxiapptec.com By calculating the ratio of the analyte response to the internal standard response, these variations are normalized, leading to highly reproducible and reliable quantification. rsc.org

Validation studies for bioanalytical methods quantifying mirtazapine enantiomers consistently demonstrate high recovery and excellent reproducibility. For instance, methods employing LLE have shown recoveries for mirtazapine enantiomers in the range of 88-111%. nih.gov The precision of these methods, expressed as the coefficient of variation (CV), is typically well below 15%, meeting regulatory guidelines for bioanalytical method validation. rsc.orgnih.gov The use of this compound ensures that such high standards of recovery and reproducibility are maintained, which is critical for the reliable assessment of pharmacokinetics and metabolic profiles in preclinical research models.

Table 1: Representative Recovery and Precision Data for Mirtazapine Analytical Methods

This table summarizes typical performance characteristics from various validated bioanalytical methods for mirtazapine and its metabolites. The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving such high levels of accuracy and precision.

| Parameter | Matrix | Analyte(s) | Typical Value/Range | Reference(s) |

| Recovery | Human Plasma | (+)-(S)- and (-)-(R)-Mirtazapine | 88-111% | nih.gov |

| Human Whole Blood | Mirtazapine | 95-98% | researchgate.net | |

| Rat Plasma | Mirtazapine Enantiomers | 88-111% | researchgate.net | |

| Human Urine/Serum | Mirtazapine & Metabolites | 82.7%-112.8% | nih.gov | |

| Within-Day Precision (CV%) | Human Plasma | Mirtazapine Enantiomers | < 15% | nih.gov |

| Human Whole Blood | Mirtazapine | < 3.0% | researchgate.net | |

| Human Urine/Serum | Mirtazapine & Metabolites | < 5.8% | nih.gov | |

| Between-Day Precision (CV%) | Human Plasma | Mirtazapine Enantiomers | < 15% | nih.gov |

| Human Whole Blood | Mirtazapine | < 1.5% | researchgate.net | |

| Human Urine/Serum | Mirtazapine & Metabolites | < 5.8% | nih.gov | |

| Lower Limit of Quantification (LLOQ) | Human Plasma | Mirtazapine Enantiomers | 0.5 - 5 ng/mL | nih.govmdpi.com |

| Human Urine | Mirtazapine & Metabolites | 62.5 ng/mL | researchgate.net |

Application of this compound in High-Throughput Bioanalytical Platforms

In drug discovery and development, high-throughput screening (HTS) is essential for evaluating large numbers of compounds or samples in a short period. researchgate.net Bioanalytical platforms supporting these activities must be rapid, robust, and automated. The use of this compound as an internal standard is highly compatible with high-throughput workflows, particularly those based on LC-MS/MS. researchgate.netchempartner.com The specificity and sensitivity of MS detection, combined with the reliability afforded by a SIL-IS, allow for very short chromatographic run times—often under two minutes per sample—without compromising data quality. researchgate.net This enables the analysis of hundreds or even thousands of samples per day, which is a common requirement in preclinical studies such as metabolic stability screens. researchgate.netchempartner.com

Integration with Automated Sample Processing Systems for Enhanced Efficiency

To maximize the efficiency of high-throughput analysis, manual sample preparation steps are often replaced with automated systems. labmanager.com These systems, which include robotic liquid handlers and automated solid-phase extraction (SPE) manifolds, can perform complex extraction, dilution, and reagent addition steps in a 96-well plate format. mdpi.comuniklinik-freiburg.de The integration of this compound into these automated workflows is seamless. The SIL-IS can be added precisely by the liquid handler at the initial stage of sample processing for all samples in a batch. wuxiapptec.com This approach not only increases throughput but also minimizes human error and improves inter-sample consistency, further enhancing the reproducibility of the analytical results. labmanager.com Automated platforms have been successfully developed for the analysis of various antidepressants, including mirtazapine, from biological matrices, demonstrating the feasibility and benefits of this integrated approach. researchgate.netuniklinik-freiburg.de

Microfluidic and Miniaturized Analytical Systems for Small Sample Volumes in Research

Microfluidics and other miniaturized analytical systems represent a frontier in bioanalysis, offering the ability to perform complex analyses on exceptionally small sample volumes, often in the nanoliter to microliter range. researchgate.net This is particularly advantageous in preclinical research where sample availability may be limited, such as in studies involving small rodents or in vitro models. While the direct application of this compound in a specific mirtazapine-focused microfluidic device is not widely documented, the principles are clear. The high sensitivity of modern mass spectrometers allows for the detection of minute quantities of analyte, and the use of a SIL-IS like this compound is critical to ensure accurate quantification in these low-volume, high-sensitivity analyses. nih.gov Research has demonstrated the use of microfluidic platforms for investigating drug interactions and the successful analysis of antidepressants using techniques that rely on precise quantification, underscoring the potential for this compound in this area. researchgate.netrndsystems.com

Quantification of Mirtazapine Stereoisomers in Preclinical Research Models

Mirtazapine is administered as a racemate, a 50:50 mixture of its two enantiomers: S-(+)-mirtazapine and R-(-)-mirtazapine. researchgate.net The enantiomers exhibit different pharmacological and metabolic profiles. tandfonline.com For instance, S-mirtazapine is metabolized extensively by the cytochrome P450 enzyme CYP2D6, while R-mirtazapine is a substrate for CYP3A4. mdpi.com This stereoselective metabolism necessitates the development of analytical methods that can separately and accurately quantify each enantiomer in preclinical research models. tandfonline.comtandfonline.com Such methods are crucial for understanding the disposition, efficacy, and metabolic fate of the individual stereoisomers.

Development of Stereoselective Analytical Methods Using Chiral Stationary Phases

The separation of mirtazapine enantiomers is most commonly achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). tandfonline.comtandfonline.com CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times and, thus, their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely and successfully used for this purpose. researchgate.net Columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) have proven effective in achieving baseline separation of S- and R-mirtazapine. researchgate.netresearchgate.netresearchgate.net The choice of mobile phase, which often consists of a mixture of a nonpolar solvent like hexane and an alcohol modifier like ethanol (B145695), is optimized to achieve good resolution and peak shape in a reasonable analysis time. nih.govresearchgate.net

Table 2: Examples of Chiral Stationary Phases for Mirtazapine Enantioseparation

This table highlights common chiral stationary phases and typical chromatographic conditions used to resolve mirtazapine enantiomers in analytical methods.

| Chiral Stationary Phase (CSP) | Column Example | Typical Mobile Phase | Application | Reference(s) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | Methanol | Analytical & Semipreparative | researchgate.net |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | Hexane-Ethanol (98:2, v/v) + 0.1% Diethylamine | Human Plasma Analysis | nih.govresearchgate.net |

| Vancomycin-modified diol | Chirobiotic V | Ammonium acetate buffer/Water/MeOH/ACN | Human Plasma Analysis (LC-MS) | researchgate.netnih.gov |

Role of this compound in Stereospecific Quantification and Metabolic Tracing

In stereoselective analysis, the role of the internal standard is paramount for accuracy. This compound serves as the ideal internal standard for the specific quantification of the S-(+)-enantiomer. caymanchem.comcaymanchem.com When a biological sample is analyzed using a chiral HPLC method, the this compound will co-elute with the unlabeled S-mirtazapine, while the R-mirtazapine elutes at a different time. nih.govscispace.com The mass spectrometer can distinguish between the deuterated standard and the unlabeled analyte based on their mass difference. acanthusresearch.com This allows for the precise and accurate quantification of S-mirtazapine, independent of the concentration of R-mirtazapine.

Table 3: Chemical Compounds Mentioned

Application of S Mirtazapine D3 in Preclinical Pharmacokinetic and Metabolic Research

Elucidation of Mirtazapine (B1677164) Metabolic Pathways Using Deuterated Tracers (In Vitro and Non-Human In Vivo Models)

The biotransformation of mirtazapine is extensive, with major pathways including demethylation and hydroxylation, followed by conjugation with glucuronic acid. fda.govhres.cafda.gov In vitro studies utilizing human liver microsomes have been instrumental in delineating these metabolic routes. fda.govhres.cafda.gov The application of deuterated tracers like S-Mirtazapine-d3 in such experimental systems allows for the unambiguous identification and tracking of metabolites derived from the parent drug.

When this compound is incubated with hepatocytes or liver microsomes, which contain the necessary drug-metabolizing enzymes, it undergoes the same enzymatic reactions as unlabeled mirtazapine. The resulting metabolites, however, retain the deuterium (B1214612) label, allowing for their specific detection using liquid chromatography-mass spectrometry (LC-MS). The primary metabolites identified in these in vitro systems include 8-hydroxymirtazapine, N-desmethylmirtazapine, and mirtazapine N-oxide. nih.govbrieflands.com Consequently, the incubation of this compound would yield deuterated versions of these metabolites (e.g., 8-hydroxy-S-Mirtazapine-d3, N-desmethyl-S-Mirtazapine-d3). A recent study successfully identified ten metabolites of mirtazapine in human liver microsome incubations, comprising nine phase I metabolites and one phase II metabolite. nih.gov This underscores the complexity of its metabolism and the utility of advanced analytical techniques for which deuterated standards are essential.

The strategic placement of deuterium atoms in this compound allows for the precise tracking of biotransformation events. For instance, if the deuterium atoms are located on the N-methyl group, their loss during N-demethylation to form N-desmethylmirtazapine can be monitored by the mass shift in the resulting metabolite. Conversely, for processes like hydroxylation, the deuterium label on a different part of the molecule would be retained, allowing the product, such as 8-hydroxymirtazapine, to be identified with its isotopic signature intact. This isotopic tracking provides definitive evidence for the occurrence of specific metabolic reactions. rug.nl The major metabolic pathways for mirtazapine are N-demethylation and hydroxylation, followed by glucuronide conjugation. fda.govfda.govdrugbank.com

In vitro studies with human liver microsomes and recombinant CYP enzymes have identified the specific enzymes responsible for mirtazapine's metabolism. fda.govnih.govtno.nl The formation of the 8-hydroxy metabolite is primarily catalyzed by CYP2D6 and to a lesser extent by CYP1A2. fda.govdrugbank.comtno.nl The N-demethylation and N-oxidation pathways are mainly mediated by CYP3A4. fda.govdrugbank.comtno.nl The use of this compound as a substrate in these assays, coupled with highly sensitive LC-MS detection, allows for precise kinetic analysis of each metabolic route.

| Metabolic Pathway | Primary Enzyme(s) | Secondary Enzyme(s) |

| 8-Hydroxylation | CYP2D6 | CYP1A2 |

| N-Demethylation | CYP3A4 | - |

| N-Oxidation | CYP3A4 | CYP1A2 |

This table summarizes the primary and secondary cytochrome P450 enzymes involved in the main metabolic pathways of mirtazapine as identified in in vitro studies. fda.govdrugbank.comnih.govtno.nl

Research has shown that at low, clinically relevant concentrations of mirtazapine (around 2 µM), CYP2D6 is the dominant enzyme for 8-hydroxylation, contributing about 65% of this transformation. nih.govresearchgate.net However, at higher concentrations, the contribution of CYP1A2 increases significantly. nih.govresearchgate.net For N-demethylation, CYP3A4 is the major contributor, accounting for over 50% of this reaction at low mirtazapine concentrations. nih.govresearchgate.net

Investigation of Metabolic Stability and Reaction Kinetics (In Vitro)

The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences its half-life and oral bioavailability. In vitro assays using liver microsomes are standard for determining this stability.

The intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific drug. It is determined by monitoring the rate of disappearance of the parent drug over time in a liver microsomal incubation. From the intrinsic clearance, the hepatic clearance and the metabolic half-life can be predicted. Studies have been conducted to determine these parameters for mirtazapine in human liver microsomes. nih.govchempartner.com One study reported a half-life of 165 minutes for mirtazapine in human liver microsomes. chempartner.com Another study found that the metabolic clearance of mirtazapine was significantly lower in liver microsomes from individuals classified as CYP2D6 intermediate or poor metabolizers compared to extensive metabolizers. nih.gov

| In Vitro Pharmacokinetic Parameter | Reported Value | Experimental System |

| Half-life (t1/2) | 165 min | Human Liver Microsomes |

| Intrinsic Clearance (CLint) | Dependent on CYP2D6 genotype | Human Liver Microsomes |

This table presents reported in vitro pharmacokinetic parameters for mirtazapine from studies using human liver microsomes. nih.govchempartner.com

Substrate depletion assays are a common method to determine a compound's metabolic stability. In these experiments, the decrease in the concentration of the parent drug, such as this compound, is measured over time when incubated with liver microsomes and necessary cofactors like NADPH. nih.gov The use of a deuterated substrate is particularly advantageous as it allows for the use of a non-deuterated version of the compound as an internal standard, or vice-versa, leading to highly accurate quantification by LC-MS.

By simultaneously monitoring the formation of deuterated metabolites, the kinetics of each metabolic pathway can be determined. This involves measuring the rate of formation of products like 8-hydroxy-S-Mirtazapine-d3 and N-desmethyl-S-Mirtazapine-d3. From these data, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be calculated for each enzyme-mediated reaction. Studies on unlabeled mirtazapine have established these kinetic parameters in human liver microsomes. nih.govpharmgkb.org

| Metabolic Reaction | Kinetic Parameter | Value (Mean ± SD) |

| Mirtazapine 8-Hydroxylation | Km | 136 ± 44 µM |

| Mirtazapine N-Demethylation | Km | 242 ± 34 µM |

| Mirtazapine N-Oxidation | Km | 570 ± 281 µM |

This table shows the Michaelis-Menten constants (Km) for the major metabolic pathways of mirtazapine in human liver microsomes. nih.govpharmgkb.org These values indicate the substrate concentration at which the reaction rate is half of Vmax and are crucial for predicting in vivo metabolic interactions and clearance.

Non-Human Animal Model Applications in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The use of isotopically labeled compounds like this compound is fundamental in understanding the ADME properties of a drug candidate in non-human animal models. These studies provide essential data before a drug can be considered for human trials.

In preclinical ADME studies, this compound is employed as a tracer to follow the path of the drug through the animal's body. The design of these studies often involves administering a mixture of the labeled (this compound) and unlabeled mirtazapine to animal models such as rats or mice. tandfonline.comnih.govresearchgate.net The key advantage of using a deuterated standard is that it behaves almost identically to the parent compound in biological systems but can be distinguished by mass spectrometry. tandfonline.com

A typical study design would involve:

Animal Model Selection: The choice of animal model is crucial and often includes species like rats, mice, and sometimes non-human primates, to provide data that can be extrapolated to humans. nih.govdrugbank.comoup.com

Dosing: A single dose or multiple doses of this compound, often in combination with unlabeled mirtazapine, are administered. nih.gov

Sample Collection: Blood, urine, feces, and various tissues are collected at predetermined time points to track the concentration and location of the labeled compound and its metabolites. geneesmiddeleninformatiebank.nlnih.gov

Analytical Method: Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used to differentiate and quantify this compound and its metabolites from endogenous compounds and the unlabeled drug. researchgate.net

The use of a dual-labeled compound (e.g., with both a stable isotope like deuterium and a radioisotope like 14C) can further enhance the utility of these studies, allowing for both mass balance determination and metabolite identification. tandfonline.com

Tracer experiments with this compound are instrumental in determining how the drug distributes throughout the body and how it is eliminated. Following administration, the concentration of the labeled compound is measured in various tissues, such as the brain, liver, kidneys, and fat. fda.govoup.com This provides a detailed picture of tissue penetration and potential sites of accumulation. For instance, studies with radiolabeled mirtazapine have been used to assess brain penetration. fda.gov

| Animal Model | Tissue | Key Finding | Reference |

|---|---|---|---|

| Rat | Brain | Studies with radiolabeled deutetrabenazine, a conceptually similar deuterated compound, showed brain penetration comparable to the non-deuterated form. | fda.gov |

| Rat | Liver, Lungs, Myocardium | These organs can act as reservoirs from which drugs may redistribute after death, a phenomenon studied using various compounds. | oup.com |

The metabolism of mirtazapine can vary significantly between different animal species. researchgate.netresearchgate.net Utilizing this compound allows for a clear comparison of metabolic pathways and the relative abundance of different metabolites across species. Mirtazapine is extensively metabolized in the liver, primarily through demethylation and hydroxylation, followed by glucuronide conjugation. fda.gov The main cytochrome P450 (CYP) enzymes involved are CYP1A2, CYP2D6, and CYP3A4. fda.govnih.gov

For example, a study in rats found that after oral administration, the 8-hydroxy metabolite was undetectable, which differs from what is observed in other species. nih.govresearchgate.net In Beagle dogs, the 8-hydroxy metabolite was detected at high concentrations. researchgate.net In cats, liver disease was shown to significantly prolong the half-life of mirtazapine, highlighting species-specific and health-status-specific metabolic differences. nih.gov The fungus Cunninghamella elegans has also been used as a model to study mirtazapine metabolism, producing both known mammalian and novel metabolites. researchgate.netdergipark.org.tr

| Species | Key Metabolites | CYP Enzymes Involved | Reference |

|---|---|---|---|

| Human | 8-hydroxymirtazapine, N-desmethylmirtazapine, Mirtazapine N-oxide | CYP1A2, CYP2D6, CYP3A4 | fda.govnih.gov |

| Rat | N-desmethylmirtazapine (8-hydroxymirtazapine not detected) | Not specified in detail in the provided context. | nih.govresearchgate.net |

| Dog (Beagle) | 8-hydroxymirtazapine (high concentrations), N-desmethylmirtazapine | Not specified in detail in the provided context. | researchgate.net |

| Cat | Metabolism significantly affected by liver disease. | Not specified in detail in the provided context. | nih.gov |

| Cunninghamella elegans (fungus) | 8-hydroxymirtazapine, N-desmethylmirtazapine, Mirtazapine N-oxide, and others | Fungal enzymes | researchgate.netdergipark.org.tr |

Investigation of Drug-Drug Interactions at the Metabolic Level (In Vitro and Non-Human In Vivo)

This compound is a valuable tool for investigating potential drug-drug interactions (DDIs) at the metabolic level, both in laboratory (in vitro) and animal (non-human in vivo) studies.

In vitro studies using human liver microsomes or recombinant CYP enzymes are conducted to assess whether other drugs can inhibit or induce the enzymes responsible for mirtazapine metabolism. researchgate.net For instance, strong inhibitors of CYP2D6 and CYP3A4 can increase mirtazapine plasma concentrations, while inducers of these enzymes, such as carbamazepine, can significantly decrease them. researchgate.netwikipedia.org this compound can be used as a substrate in these assays to precisely measure the rate of its metabolism in the presence and absence of a potential interacting drug.

Conversely, studies are also performed to determine if mirtazapine itself inhibits or induces the metabolism of other drugs. heraldopenaccess.us In vitro data has shown that mirtazapine is a weak inhibitor of CYP1A2, CYP2D6, and CYP3A4. researchgate.netheraldopenaccess.us

By using this compound in non-human in vivo DDI studies, researchers can co-administer it with another drug to see how the pharmacokinetic profile of this compound is altered. The stable isotope label allows for the accurate measurement of the deuterated compound even in the presence of the co-administered drug and its metabolites. For example, an in vivo study in healthy human subjects showed that paroxetine, a CYP2D6 inhibitor, slightly increased plasma concentrations of mirtazapine. hres.ca While this specific study did not use the deuterated form, it exemplifies the type of DDI study where this compound would be highly beneficial in a preclinical animal model setting to generate clean and precise data.

These studies are essential for predicting the likelihood of clinically significant DDIs when mirtazapine is used in combination with other medications.

Isotopic Effects and Stereochemical Considerations in S Mirtazapine D3 Studies

Kinetic Isotope Effects (KIE) in Mirtazapine (B1677164) Biotransformation

The study of kinetic isotope effects (KIE) provides a powerful tool for understanding the mechanisms of drug metabolism. By replacing an atom with its heavier isotope, such as hydrogen with deuterium (B1214612) in S-Mirtazapine-d3, researchers can probe the rate-determining steps of metabolic pathways.

Theoretical Basis of KIE and its Implications for Elucidating Metabolic Mechanisms

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org This phenomenon is rooted in the principles of quantum mechanics, specifically the differences in zero-point vibrational energies between bonds involving light and heavy isotopes. wikipedia.orgslideshare.net A bond to a heavier isotope has a lower vibrational frequency and consequently a lower zero-point energy. wikipedia.org Breaking this bond requires more energy, leading to a slower reaction rate. wikipedia.org The magnitude of the KIE, expressed as the ratio of the rate constant of the light isotopologue (kL) to the heavy isotopologue (kH), can provide significant insight into the transition state of the rate-determining step of a reaction. wikipedia.orgnumberanalytics.com

Experimental Designs for Measuring KIE in Enzyme Systems Utilizing Deuterated Substrates

Several experimental designs are employed to measure KIE in enzyme systems using deuterated substrates like this compound. These methods are broadly categorized as intermolecular or intramolecular competition experiments. wikipedia.org

Intermolecular Competition: In this design, two separate experiments are run in parallel, one with the non-deuterated substrate and one with the deuterated substrate. wikipedia.org The rates of reaction are measured independently for each, and the KIE is calculated as the ratio of these rates. wikipedia.org While conceptually straightforward, this method can be challenging due to the difficulty of precisely replicating reaction conditions. wikipedia.org A noncompetitive intermolecular design, where kinetic parameters (kcat and Km) are determined at varying concentrations of both the protiated and deuterated substrates, is considered highly informative for determining the rate-limiting step. researchgate.net

Intramolecular Competition: This approach involves synthesizing a molecule that contains both hydrogen and deuterium at equivalent positions. The relative rates of bond cleavage are then determined by analyzing the product ratio, often using mass spectrometry. nih.gov

Internal Competition: A mixture of the deuterated and non-deuterated substrates is introduced into a single reaction. mdpi.com The relative amounts of the products are then measured to determine the KIE. This method is often preferred as it minimizes experimental variability. mdpi.com

Modern analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for accurately measuring the isotopic ratios in these experiments. mdpi.com For instance, LC-MS/MS is a powerful tool for quantifying the parent drug and its metabolites, allowing for precise determination of KIE. nih.gov

Interpretation of KIE Data for Elucidating Rate-Determining Steps in Metabolic Pathways

The interpretation of KIE data is pivotal for understanding the sequence of events in a metabolic pathway. A KIE value significantly greater than 1 (typically 2 or higher for deuterium) for a specific metabolic reaction indicates that the C-H bond cleavage is the rate-determining, or at least a partially rate-limiting, step. nih.govresearchgate.net Conversely, a KIE value close to 1 suggests that the C-H bond breaking is not the slowest step in the reaction sequence. slideshare.net

Transient-state kinetic studies can provide a more detailed picture by analyzing the reaction at very short time scales. acs.org By observing the KIE as a function of time, researchers can distinguish between pre- and post-bond-breaking events and gain a more nuanced understanding of the reaction mechanism. acs.org

Stereoselective Metabolism and Its Analytical Implications

Mirtazapine is a chiral drug, marketed as a racemic mixture of two enantiomers, (S)-(+)-mirtazapine and (R)-(-)-mirtazapine. mdpi.comnih.gov These enantiomers exhibit different pharmacological and pharmacokinetic properties, making the study of their stereoselective metabolism crucial. mdpi.com

Differential Biotransformation of Mirtazapine Enantiomers (In Vitro)

In vitro studies using human liver microsomes have demonstrated the stereoselective metabolism of mirtazapine. The major metabolic pathways are N-demethylation and 8-hydroxylation, followed by glucuronide conjugation. researchgate.netfda.gov

The formation of the 8-hydroxy metabolite is primarily catalyzed by cytochrome P450 enzymes CYP2D6 and CYP1A2, while CYP3A4 is mainly responsible for the formation of the N-desmethyl and N-oxide metabolites. researchgate.netfda.gov There is a clear enantioselective preference in these pathways. The (S)-(+)-enantiomer is preferentially metabolized to the 8-hydroxy glucuronide, while the (R)-(-)-enantiomer is more likely to form a quaternary ammonium (B1175870) glucuronide. nih.gov In vitro studies have shown that (+)-S-mirtazapine is metabolized more extensively by CYP2D6 and to a lesser extent by CYP1A2, whereas (-)-R-mirtazapine is a substrate for CYP3A4. mdpi.com

This differential metabolism has significant pharmacokinetic consequences. For instance, the elimination half-life of the (R)-(-)-enantiomer from plasma is longer than that of the (S)-(+)-enantiomer. nih.gov This is attributed to the potential deconjugation of the quaternary ammonium glucuronide of the R-(-)-enantiomer, leading to the re-circulation of the parent compound. nih.gov

| Enantiomer | Major Metabolic Pathway | Primary Enzymes Involved |

| (S)-(+)-Mirtazapine | 8-hydroxylation followed by glucuronidation. nih.gov | CYP2D6, CYP1A2. mdpi.commedchemexpress.com |

| (R)-(-)-Mirtazapine | Formation of a quaternary ammonium glucuronide. nih.gov | CYP3A4. mdpi.com |

Impact of Stereochemistry on Analytical Method Development and Internal Standard Selection

The stereoselective metabolism of mirtazapine necessitates the development of chiral analytical methods to accurately quantify each enantiomer and its metabolites in biological matrices. nih.govtandfonline.com Failure to use a stereoselective method can lead to misleading pharmacokinetic and pharmacodynamic data.

Various analytical techniques have been developed for the enantioselective analysis of mirtazapine, including high-performance liquid chromatography (HPLC) with chiral stationary phases and capillary electrophoresis. mdpi.comresearchgate.netresearchgate.net These methods allow for the separation and quantification of the individual enantiomers of mirtazapine and its major metabolites, such as N-desmethylmirtazapine and 8-hydroxymirtazapine. nih.govmdpi.com

The selection of an appropriate internal standard (IS) is a critical aspect of quantitative bioanalysis. caymanchem.comsigmaaldrich.com An ideal internal standard should have physicochemical properties similar to the analyte, co-elute with the analyte if possible without interfering with its detection, and not be present in the biological sample. cuny.edu For mass spectrometry-based methods, a stable isotope-labeled (SIL) version of the analyte is the gold standard for an internal standard. caymanchem.com this compound is an example of such a SIL-IS. caymanchem.comsigmaaldrich.com The use of a deuterated internal standard like this compound helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method. cuny.edu

Given the stereoselective nature of mirtazapine's metabolism, it is often advantageous to use a chiral internal standard, especially when developing a stereoselective assay. This ensures that any stereospecific interactions during sample processing or analysis are accounted for.

Deuterium Labeling as a Probe for Conformational and Binding Studies (In Vitro)

The strategic substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) in drug molecules like S-Mirtazapine serves as a powerful, non-invasive probe for detailed in vitro studies. The resulting isotopologue, this compound, while nearly identical to the parent compound in terms of chemical structure and biological activity, possesses subtle yet significant differences in its physicochemical properties. scispace.comacs.org These differences, arising from the greater mass of deuterium, are harnessed in advanced analytical techniques to elucidate the molecule's conformational dynamics and its interactions with biological targets. musechem.com

The primary impact of deuteration lies in the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. researchgate.netnih.gov While often exploited to alter metabolic pathways, this effect, along with other subtle isotopic influences on non-covalent interactions, provides a unique lens through which to examine molecular behavior at an atomic level. scispace.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution. creative-biostructure.com However, for complex molecules like S-Mirtazapine, the proton (¹H) NMR spectra can be crowded and difficult to interpret due to signal overlap. diva-portal.orgutoronto.ca Deuterium labeling offers a sophisticated solution to this challenge.

By selectively replacing specific hydrogen atoms with deuterium, the corresponding signals in the ¹H NMR spectrum are eliminated, as deuterium resonates at a very different frequency. studymind.co.uk This spectral simplification allows for the unambiguous assignment of the remaining proton signals and a clearer analysis of their interactions, which are crucial for defining the molecule's conformation.

Furthermore, deuterium labeling can be used in more advanced NMR experiments. For instance, hydrogen-deuterium exchange (HDX) studies, where the exchange rates of labile amide protons with solvent deuterium are measured, can provide information about the protein's secondary structure and the regions involved in ligand binding. acs.orgnih.gov The rate of exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons, offering insights into the conformational state of the protein upon binding to a ligand like this compound. nih.gov

Table 1: Applications of Deuterium Labeling in NMR Studies

| NMR Application | Role of Deuterium Labeling | Insights Gained |

| Spectral Simplification | Reduces the number of signals in ¹H NMR spectra. studymind.co.uk | Facilitates unambiguous resonance assignment and structural analysis. utoronto.ca |

| Conformational Analysis | Allows for clearer observation of nuclear Overhauser effects (NOEs) between remaining protons. | Provides precise inter-proton distance restraints for 3D structure calculation. |

| Hydrogen-Deuterium Exchange (HDX) | Measures the rate of exchange of labile protons with deuterium from the solvent (D₂O). acs.orgnih.gov | Reveals information about protein folding, dynamics, and ligand binding interfaces. nih.gov |

| Isotope-Edited/-Filtered Experiments | Distinguishes ligand signals from those of the protein receptor. nih.gov | Focuses the analysis on the bound conformation of the ligand. |

Understanding how a drug molecule like S-Mirtazapine binds to its target receptors, such as serotonin (B10506) (5-HT) and adrenergic receptors, is fundamental to explaining its pharmacological effects. nih.govresearchgate.net Deuterated probes, like this compound, are invaluable tools in these investigations. medchemexpress.com

In the context of protein-ligand interaction studies by NMR, deuteration of the ligand can help to map the binding interface. creative-biostructure.com Techniques like saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect (trNOE) spectroscopy rely on the transfer of magnetization from the protein to the bound ligand. By observing which parts of the deuterated ligand receive this magnetization, researchers can identify the specific atoms or molecular regions in direct contact with the receptor.

Moreover, the subtle electronic effects of deuteration can influence non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for binding affinity and specificity. mdpi.com While often considered minor, these isotopic effects can be measured and computationally modeled to provide a high-resolution picture of the binding event. mdpi.com Recent studies on related tetracyclic antidepressants have highlighted the complexity of their interactions with serotonin receptors, where even small structural changes can alter binding modes and functional outcomes. biorxiv.orgnih.gov

Table 2: Research Findings on Mirtazapine's Receptor Interactions

| Receptor Target | Key Findings | Implication for this compound Studies |

| α2-Adrenergic Receptors | Mirtazapine acts as an antagonist, increasing noradrenergic and serotonergic neurotransmission. nih.gov | Deuterated probes can help delineate the specific interactions within the α2-adrenoceptor binding pocket. |

| 5-HT2 Receptors | Potent antagonist activity. nih.govresearchgate.net | Isotopic labeling can clarify the conformational changes in the receptor upon antagonist binding. |

| 5-HT3 Receptors | Potent antagonist activity. nih.govresearchgate.net | Can be used to study the structural basis of selectivity for 5-HT3 over other serotonin receptor subtypes. |

| 5-HT1e and 5-HT1F Receptors | Unexpected agonist activity observed for mirtazapine. nih.gov | This compound can be used to investigate the unique binding pose that leads to agonism in these specific subtypes. |

| Histamine H1 Receptors | High-affinity antagonist, contributing to sedative effects. nih.gov | Deuteration studies can probe the interactions responsible for this high affinity. |

Mirtazapine is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), (S)-Mirtazapine and (R)-Mirtazapine. researchgate.netresearchgate.net Often, one enantiomer is responsible for the desired therapeutic effects, while the other may be less active or contribute to side effects. The process of isolating and developing the beneficial enantiomer from a racemic mixture is known as "chiral switching". nih.govresearchgate.net

However, for some molecules, the chiral center is not stable and can undergo inversion, meaning the (S)-enantiomer can convert to the (R)-enantiomer and vice versa, both in vitro and in vivo. acs.org This stereochemical instability can complicate research and drug development.

Deuterium-Enabled Chiral Switching (DECS) is an innovative strategy that addresses this challenge. nih.govdigitellinc.com By replacing a hydrogen atom at or near the chiral center with a deuterium atom, the stereocenter can be stabilized due to the deuterium kinetic isotope effect (KIE). nih.govacs.org This stabilization slows down the rate of interconversion, allowing for the isolation and characterization of the individual, stable enantiomers. researchgate.net

For a compound like S-Mirtazapine, the introduction of a deuterium atom (creating this compound) can enhance its stereochemical stability. This is particularly relevant for research purposes, ensuring that any observed biological activity can be confidently attributed to the S-enantiomer without confounding effects from in situ conversion to the R-enantiomer. The DECS approach has been successfully used to stabilize and study the individual enantiomers of other drugs that are prone to racemization. nih.govdigitellinc.com

Future Directions and Emerging Research Avenues for Deuterated Standards in Pharmaceutical Sciences

Advancements in Deuterium (B1214612) Labeling Technologies and Stereoselective Synthetic Methodologies

The synthesis of isotopically and stereochemically pure standards is paramount for reliable quantitative analysis. Innovations in synthetic chemistry are enabling more precise and efficient methods for creating complex deuterated molecules.

The demand for enantiomerically pure deuterated compounds has driven the development of advanced synthetic strategies that combine chemical and enzymatic methods. rsc.org Biocatalysis, in particular, offers significant advantages due to the high stereoselectivity of enzymes. nih.gov

Recent research has highlighted the use of enzyme-dependent systems for asymmetric deuteration. For instance, enzymes dependent on nicotinamide (B372718) cofactors, such as NADH-dependent reductases, can facilitate the creation of a deuterium-labeled chiral center in a single step with exceptional chemo-, stereo-, and isotopic selectivity. nih.gov These reactions often operate under mild conditions, using inexpensive and abundant deuterium sources like deuterium oxide (D₂O). nih.gov One promising strategy involves a system that combines a clean reductant like hydrogen gas (H₂) with D₂O to generate and recycle the deuterated cofactor [4-²H]-NADH, which then serves as the deuterium donor for the target molecule. nih.gov